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Compound of Interest

Compound Name: Pyr-phe-OH

Cat. No.: B1365549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data

for the dipeptide L-Pyroglutamyl-L-phenylalanine (Pyr-phe-OH). Due to the limited availability

of public experimental spectra for this specific molecule, this guide presents predicted data

based on established principles of Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) for similar peptide structures. Detailed experimental protocols for acquiring

such data are also provided, along with a workflow for its synthesis and characterization.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data

for Pyr-phe-OH. These values are estimated based on typical chemical shifts of pyroglutamyl

and phenylalanine residues in peptides and known fragmentation patterns of dipeptides.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.15 d 1H Phe Amide NH

~7.80 s 1H Pyr Amide NH

~7.30 - 7.15 m 5H Phe Aromatic C-H

~4.40 m 1H Phe α-CH

~4.10 dd 1H Pyr α-CH

~3.05 dd 1H
Phe β-CH₂

(diastereotopic)

~2.90 dd 1H
Phe β-CH₂

(diastereotopic)

~2.20 - 2.00 m 2H Pyr γ-CH₂

~1.95 - 1.80 m 2H Pyr β-CH₂

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (ppm) Assignment

~175.5 Pyr C=O (amide)

~173.0 Phe C=O (acid)

~171.0 Pyr C=O (amide)

~138.0 Phe Aromatic C

~129.5 Phe Aromatic C-H

~128.5 Phe Aromatic C-H

~126.5 Phe Aromatic C-H

~57.0 Pyr α-CH

~54.5 Phe α-CH

~37.0 Phe β-CH₂

~29.5 Pyr γ-CH₂

~25.0 Pyr β-CH₂

Predicted Mass Spectrometry Data (ESI+)
m/z (Da) Assignment

277.11 [M+H]⁺ (Monoisotopic mass: 276.1059 Da)

259.10 [M+H - H₂O]⁺

166.09 [Phe+H]⁺ (Phenylalanine immonium ion)

130.05 [Pyr+H]⁺ (Pyroglutamic acid immonium ion)

120.08 [Phe-COOH+H]⁺ (Side chain fragment)

112.04 [Pyr-CO]⁺

Experimental Protocols
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The following are detailed protocols for the acquisition of NMR and MS data for a dipeptide

such as Pyr-phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Pyr-phe-OH sample (5-10 mg)

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 500 MHz)

Procedure:

Sample Preparation: Dissolve 5-10 mg of Pyr-phe-OH in approximately 0.6 mL of DMSO-d₆

in a clean, dry vial. Vortex briefly to ensure complete dissolution.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Insert the sample into the spectrometer.

Lock onto the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.
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Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of

2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C:

~39.52 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of Pyr-phe-OH.

Materials:

Pyr-phe-OH sample

Methanol (HPLC grade)

Water (HPLC grade)

Formic acid

Mass spectrometer with an ESI source

Procedure:

Sample Preparation: Prepare a stock solution of Pyr-phe-OH in methanol at a concentration

of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50
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methanol:water solution containing 0.1% formic acid.

Instrumentation Setup:

Calibrate the mass spectrometer according to the manufacturer's instructions.

Set the ESI source to positive ion mode.

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature,

desolvation gas flow).

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da).

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion for collision-induced

dissociation (CID) and acquire the product ion spectrum.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺).

Analyze the MS/MS spectrum to identify characteristic fragment ions.

Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic

analysis of Pyr-phe-OH.
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Synthesis and Spectroscopic Analysis of Pyr-phe-OH
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Structural Elucidation
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Caption: Workflow for the synthesis and spectroscopic analysis of Pyr-phe-OH.

This guide provides a foundational understanding of the spectroscopic and spectrometric

characteristics of Pyr-phe-OH for professionals in the fields of chemical research and drug
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development. The provided protocols offer a starting point for the experimental characterization

of this and similar dipeptides.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
Pyr-phe-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1365549#spectroscopic-data-for-pyr-phe-oh-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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